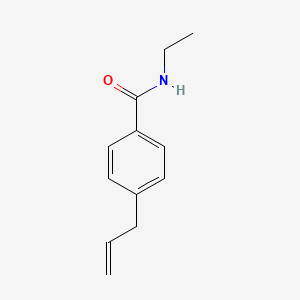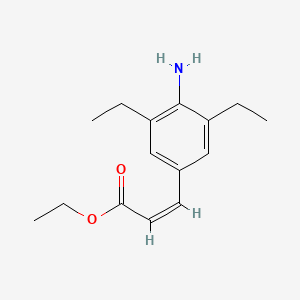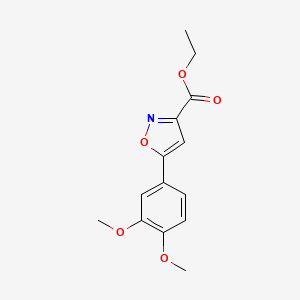
4-Allyl-N-ethylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Allyl-N-ethylbenzamide is an organic compound belonging to the benzamide class. Benzamides are derivatives of benzoic acid, where the carboxyl group is replaced by an amide group. This compound features an allyl group (a three-carbon chain with a double bond) and an ethyl group attached to the nitrogen atom of the amide group. Benzamides are known for their diverse applications in pharmaceuticals, agriculture, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Allyl-N-ethylbenzamide can be synthesized through the direct condensation of 4-allylbenzoic acid and N-ethylamine. The reaction typically involves the use of a dehydrating agent such as thionyl chloride (SOCl₂) or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is carried out under reflux conditions in an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity. The use of catalysts, such as Lewis acids or transition metal complexes, can further enhance the efficiency of the reaction.
Analyse Chemischer Reaktionen
Types of Reactions
4-Allyl-N-ethylbenzamide undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or a diol.
Reduction: The carbonyl group of the amide can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The allyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) in the presence of a co-oxidant.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Palladium-catalyzed cross-coupling reactions using reagents like allyl halides and organometallic compounds.
Major Products Formed
Oxidation: Formation of epoxides or diols.
Reduction: Formation of N-ethyl-4-allylaniline.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Allyl-N-ethylbenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 4-Allyl-N-ethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The allyl group can undergo metabolic activation, forming reactive intermediates that interact with cellular components. The ethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. The exact pathways and targets depend on the specific biological context and the nature of the interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzamide: The simplest amide derivative of benzoic acid.
N-ethylbenzamide: Similar structure but lacks the allyl group.
4-Allylbenzamide: Similar structure but lacks the ethyl group.
Uniqueness
4-Allyl-N-ethylbenzamide is unique due to the presence of both the allyl and ethyl groups, which confer distinct chemical and biological properties The allyl group provides reactivity towards oxidation and substitution reactions, while the ethyl group enhances lipophilicity and membrane permeability
Eigenschaften
Molekularformel |
C12H15NO |
|---|---|
Molekulargewicht |
189.25 g/mol |
IUPAC-Name |
N-ethyl-4-prop-2-enylbenzamide |
InChI |
InChI=1S/C12H15NO/c1-3-5-10-6-8-11(9-7-10)12(14)13-4-2/h3,6-9H,1,4-5H2,2H3,(H,13,14) |
InChI-Schlüssel |
UZUGJZAFPCGKAL-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC(=O)C1=CC=C(C=C1)CC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6,19-Dimethyl-3,6,9,16,19,22-hexaazatricyclo[22.2.2.2<11,14>]triaconta-1(27),11,13,24(28),25,29-hexaene](/img/structure/B13709282.png)
![3-Azabicyclo[3.1.0]hexan-6-ol Hydrobromide](/img/structure/B13709285.png)


![[dimethylamino-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)methylidene]-dimethylazanium;hexafluorophosphate](/img/structure/B13709315.png)
![5-Bromo-6-fluorobenzo[d]thiazol-2(3H)-one](/img/structure/B13709319.png)







